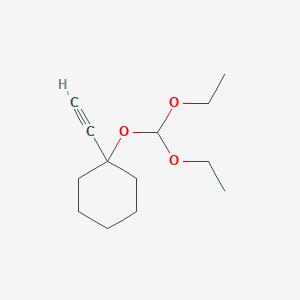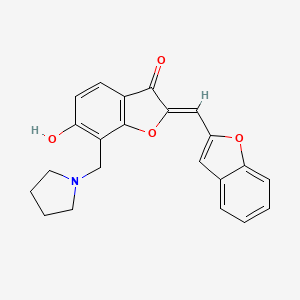
1-(Diethoxymethoxy)-1-ethynylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diethoxymethoxy)-1-ethynylcyclohexane, also known as DOM-Ec, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. This compound belongs to the cyclohexane family and has a unique structure that makes it an interesting subject for further research. In
作用机制
The mechanism of action of 1-(Diethoxymethoxy)-1-ethynylcyclohexane involves its interaction with GABA receptors in the brain. GABA is the main inhibitory neurotransmitter in the brain, and its binding to its receptor leads to the opening of chloride channels, resulting in hyperpolarization of the neuron and inhibition of neurotransmission. 1-(Diethoxymethoxy)-1-ethynylcyclohexane enhances the binding of GABA to its receptor, leading to increased inhibitory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Diethoxymethoxy)-1-ethynylcyclohexane are related to its interaction with GABA receptors. It has been shown to enhance the binding of GABA to its receptor, leading to increased inhibitory neurotransmission. This leads to a calming effect on the brain, which can be useful in the treatment of anxiety and depression. 1-(Diethoxymethoxy)-1-ethynylcyclohexane has also been shown to have muscle relaxant properties, which can be useful in the treatment of muscle spasms.
实验室实验的优点和局限性
One advantage of using 1-(Diethoxymethoxy)-1-ethynylcyclohexane in lab experiments is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the function of GABA receptors in the brain. However, one limitation of using 1-(Diethoxymethoxy)-1-ethynylcyclohexane is its potential for toxicity. It has been shown to have toxic effects on the liver and kidneys at high doses, which can limit its use in vivo experiments.
未来方向
There are many future directions for research involving 1-(Diethoxymethoxy)-1-ethynylcyclohexane. One direction is the development of novel GABA receptor modulators based on the structure of 1-(Diethoxymethoxy)-1-ethynylcyclohexane. Another direction is the study of the effects of 1-(Diethoxymethoxy)-1-ethynylcyclohexane on different subtypes of GABA receptors. Additionally, the potential use of 1-(Diethoxymethoxy)-1-ethynylcyclohexane in the treatment of anxiety and depression warrants further investigation. Finally, the development of safer and more effective analogs of 1-(Diethoxymethoxy)-1-ethynylcyclohexane could lead to new therapeutic options for a variety of neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-(Diethoxymethoxy)-1-ethynylcyclohexane is a unique compound with potential applications in neuroscience, pharmacology, and medicinal chemistry. Its high potency and selectivity for GABA receptors make it a useful tool for studying the function of these receptors in the brain. However, its potential for toxicity at high doses limits its use in vivo experiments. Future research on 1-(Diethoxymethoxy)-1-ethynylcyclohexane could lead to the development of novel GABA receptor modulators and new therapeutic options for neurological and psychiatric disorders.
合成方法
The synthesis of 1-(Diethoxymethoxy)-1-ethynylcyclohexane involves the reaction of 1,4-cyclohexadiene with ethynylmagnesium bromide, followed by the addition of diethoxymethyl chloride. This reaction yields 1-(Diethoxymethoxy)-1-ethynylcyclohexane as a white crystalline solid with a melting point of 94-96°C. The purity of the compound can be confirmed by NMR spectroscopy and mass spectrometry.
科学研究应用
1-(Diethoxymethoxy)-1-ethynylcyclohexane has been used in various research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(Diethoxymethoxy)-1-ethynylcyclohexane has been used as a tool to study the function of GABA receptors in the brain. It has been shown to enhance the binding of GABA to its receptor, leading to increased inhibitory neurotransmission. In pharmacology, 1-(Diethoxymethoxy)-1-ethynylcyclohexane has been used to study the effects of GABA receptor modulators on anxiety and depression. In medicinal chemistry, 1-(Diethoxymethoxy)-1-ethynylcyclohexane has been used as a starting material for the synthesis of novel GABA receptor modulators.
属性
IUPAC Name |
1-(diethoxymethoxy)-1-ethynylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-4-13(10-8-7-9-11-13)16-12(14-5-2)15-6-3/h1,12H,5-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVALXHOXANXURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)OC1(CCCCC1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diethoxymethoxy)-1-ethynylcyclohexane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2539596.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2539599.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-bromobenzamide](/img/structure/B2539601.png)
![1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2539602.png)
![4-((2-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2539604.png)
![3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2539606.png)


![1-(4-fluorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2539609.png)
![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester](/img/structure/B2539611.png)
![N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2539612.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2539617.png)